Tris(trimethylsilyl) borate
Overview
Description
Tris(trimethylsilyl) borate is a compound known for its role as an effective electrolyte additive in high-voltage lithium-ion batteries. It is part of a family of additives that includes tris(trimethylsilyl) phosphite and tris(trimethylsilyl) phosphate, which are recognized for their ability to enhance the electrochemical performance of cathode materials .
Synthesis Analysis
The synthesis of tris(trimethylsilyl) borate-related compounds involves reactions with various boron electrophiles. For instance, tris(trimethylsilyl)silylboronate esters were prepared by reacting tris(trimethylsilyl)silylpotassium with corresponding boron electrophiles, yielding products that are stable to air and moisture . Additionally, tris(trimethylsilyl)cyanurate, a related compound, can be synthesized by silylation of cyanuric acid with trimethylsilyl cyanide or by reacting trichloroisocyanuric acid with trimethylsilyl cyanide or trimethylsilylsulfinylimide .
Molecular Structure Analysis
The molecular structure of tris(trimethylsilyl) borate-related compounds has been characterized by various spectroscopic methods. For example, tris(trimethylsilyl)cyanurate was characterized by IR, Raman, 13C, and 29Si NMR spectroscopy, and its crystal structure was determined by X-ray diffraction .
Chemical Reactions Analysis
Tris(trimethylsilyl) borate and its analogs participate in a variety of chemical reactions. These compounds have been used in boryl substitution of aryl halides and silaboration reactions . Additionally, tris(trimethylsilyl) sulfonium ions have been prepared and characterized, indicating the potential for these compounds to engage in further chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris(trimethylsilyl) borate derivatives are notable for their stability and reactivity. The silylboronate esters derived from tris(trimethylsilyl) borate are highly stable to air and moisture, which is advantageous for their use in various chemical reactions . In the context of lithium-ion batteries, tris(trimethylsilyl) borate exhibits strong reactivity that can efficiently remove undesired molecules such as HF and LiF from the electrolyte and cathode surface, which is crucial for maintaining battery performance .
Scientific Research Applications
1. Battery Technology Enhancement
- Suppressing Self-Discharge in Batteries : TMSB is applied to suppress the self-discharge of charged LiNi1/3Co1/3Mn1/3O2 (LNCM) under high potential, thereby improving battery stability (Liao et al., 2016).
- Improving Interfacial Stability : As an electrolyte additive for high voltage lithium-rich oxide cathodes, TMSB enhances the interfacial stability between the cathode and carbonate-based electrolyte, significantly improving cyclic performance (Li et al., 2015).
- Enhancing High Voltage Capacity Retention : TMSB additive in the electrolyte dramatically improves the cycling performance of LiNi0.5Co0.2Mn0.3O2/graphite cells, particularly at higher voltage operations (Zuo et al., 2013).
2. Cathode Material Optimization
- LiFePO4 Battery Performance : TMSB enhances the discharge retention and cycling performance of LiFePO4-based lithium-ion batteries, especially under varying temperature conditions (Cai et al., 2012).
- LiMn2O4 Cathode Improvement : The addition of TMSB to electrolytes improves the capacity retention of LiMn2O4 cathode lithium-ion batteries at both room temperature and elevated temperatures (Liu et al., 2013).
- Self-Discharge Suppression in High Voltage Cathodes : TMSB effectively suppresses self-discharge in high-voltage LiNi0.5Mn1.5O4 cathodes, ensuring stability and longevity of the batteries (Liao et al., 2014).
Safety And Hazards
Tris(trimethylsilyl) borate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
Tris(trimethylsilyl) borate has been demonstrated as an effective electrolyte additive for improving the cycling performance of LiPF6-based electrolytes . The combination of Tris(trimethylsilyl) borate and PF6− (or F−) will not only enhance the ion-pair dissociation of Li+ and PF6−, but also improve the thermal stability . This suggests potential future applications in the development of high-performance lithium-ion batteries .
properties
IUPAC Name |
tris(trimethylsilyl) borate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H27BO3Si3/c1-14(2,3)11-10(12-15(4,5)6)13-16(7,8)9/h1-9H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYKZHPNRDIPFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H27BO3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063413 | |
Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(trimethylsilyl) borate | |
CAS RN |
4325-85-3 | |
Record name | Tris(trimethylsilyl) borate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4325-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004325853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanol, 1,1,1-trimethyl-, 1,1',1''-triester with boric acid (H3BO3) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Silanol, trimethyl-, triester with boric acid (H3BO3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(trimethylsilyl) borate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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